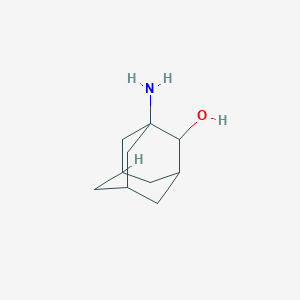

1-Amino-adamantan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-adamantan-2-ol is an adamantane derivative. Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is based on the tricyclic carbon skeleton of adamantane . The difference occurs regarding their functional groups. For example, this compound would have an amino group and a hydroxyl group attached to the adamantane structure.Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the allyl group can be prepared from 1,2-bis(phenylsulfonyl)2-propene .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be analyzed using various methods such as TG/DTG/HF thermal methods in dynamic air flow, at a heating rate of 10 °C min−1 until 550 °C and by FTIR spectroscopy .Wissenschaftliche Forschungsanwendungen

Interaction with NMDA-Receptor-Gated Ion Channels

1-Amino-adamantanes, including 1-Amino-adamantan-2-ol, have been shown to interact with the MK-801-binding site of the N-methyl-D-aspartate (NMDA)-receptor-gated ion channel. This interaction is suggested to be the basis for their pharmacological effects and may predict the antiparkinsonian and antispastic activity of novel substituted 1-amino-adamantanes (Kornhuber et al., 1991).

Voltage-Dependency and Kinetics of Uncompetitive NMDA Receptor Antagonists

1-Amino-adamantanes, such as memantine and amantadine, are characterized by their strong voltage-dependency as uncompetitive NMDA receptor antagonists. Their therapeutic indices in preclinical models of epilepsy are related to their potency, kinetics, and voltage-dependency of open channel blockade. These properties contribute to their clinical safety profile in dementia and Parkinson's disease (Parsons et al., 1995).

Synthesis and Oxidation Properties

Adamantane derivatives, including this compound, are synthesized through the catalytic oxidation of adamantane. These compounds are used as starting materials in the synthesis of drugs like memantine and rimantadine. They also serve as efficient antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).

Structural and Binding Properties

The structural properties of adamantane derivatives, including this compound, have been explored in various studies. These compounds often form part of complex structures, such as dispiro-type compounds, which have potential as biologically active substances and antiviral agents. Their intermolecular interactions and binding properties are of significant interest in drug design and development (Mullica et al., 1999).

Fluorescent and Biological Properties

This compound derivatives have been identified as neurobiological fluorescent ligands with potential for developing receptor and enzyme binding affinity assays. These compounds have been studied for their fluorescent properties in various solvents, revealing insights into potential biological interactions (Joubert, 2018).

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives and the investigation of the electronic structure of adamantane derivatives . Furthermore, there is increasing interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Wirkmechanismus

Target of Action

1-Amino-adamantan-2-ol, also known as 1-Amino-2-adamantanol, is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives . This reactivity is likely to influence the interaction of this compound with its targets.

Biochemical Pathways

Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structural and chemical properties .

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drugs, which can improve their pharmacological properties .

Result of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

The unique structure of adamantane derivatives is known to confer stability under a variety of conditions .

Eigenschaften

IUPAC Name |

1-aminoadamantan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUMSDCJVYEECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

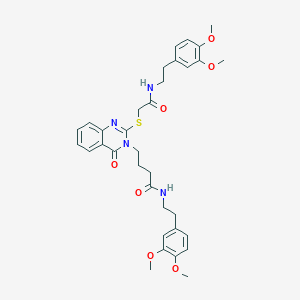

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)

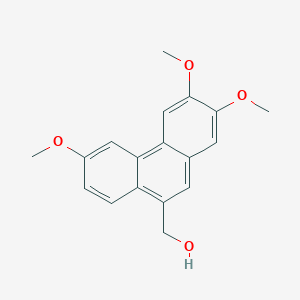

![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)

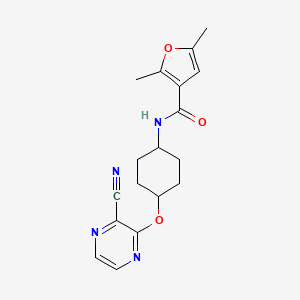

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)